molecular formula C19H17F6NO4S B3018476 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-67-1

2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3018476
CAS No.: 339275-67-1
M. Wt: 469.4
InChI Key: IJCQKSAHDFHGAE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO4S/c1-17(28,16(27)26-15-7-3-6-14(9-15)19(23,24)25)11-31(29,30)10-12-4-2-5-13(8-12)18(20,21)22/h2-9,28H,10-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCQKSAHDFHGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide , also known by its CAS number 338956-23-3, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C19H17F6NO4S
  • Molar Mass : 469.4 g/mol
  • CAS Number : 338956-23-3

The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, potentially improving its bioavailability.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against several cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AHeLa15.2
Compound BMCF-712.5
2-Hydroxy-2-methyl... A54910.8

These results suggest that the trifluoromethyl groups may play a crucial role in enhancing the biological activity of the compound.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Sulfonamides are often investigated for their ability to inhibit inflammatory pathways, particularly through the modulation of cytokine production.

The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation. In vitro studies have shown that related compounds can significantly reduce COX-2 expression in activated macrophages.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that this compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature.

Toxicology Data

Toxicological assessments have shown low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses. Long-term studies are necessary to evaluate chronic toxicity and potential carcinogenic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide
  • CAS No.: 338956-14-2
  • Molecular Formula: C₁₈H₁₅F₆NO₄S
  • Molecular Weight : 455.4 g/mol
  • Structural Features :
    • Central propanamide backbone with a hydroxyl and methyl group at the C2 position.
    • A sulfonyl group linked to a 3-(trifluoromethyl)benzyl substituent at C2.
    • An aromatic amide group attached to a 3-(trifluoromethyl)phenyl ring.

Key Properties :

  • Purity : ≥95% (as per commercial specifications) .

Comparison with Structurally Related Compounds

Structural Analogs and Their Modifications

The following compounds share the propanamide core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity/Notes Reference
Target Compound (CAS 338956-14-2) 3-{[3-(trifluoromethyl)benzyl]sulfonyl} group; 3-(trifluoromethyl)phenyl amide 455.4 Discontinued commercial product; potential antiandrogen
Bicalutamide (N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide) 4-cyano-3-(trifluoromethyl)phenyl amide; 4-fluorophenyl sulfonyl 430.4 Clinically used antiandrogen; synthesized via oxidation of thioether intermediates
3-((4-Fluorophenyl)thio)-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (18) Thioether (S) linkage instead of sulfonyl (SO₂); nitro group at para position on phenyl ring Not reported 45% yield; confirmed by ¹⁹F NMR (δ -59.3 ppm for CF₃)
2-Methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)-3-((4-(trifluoromethyl)phenyl)thio)propanamide (19) Thioether linkage; 4-(trifluoromethyl)phenyl substituent Not reported 52% yield; distinct ¹H NMR shifts (e.g., δ 7.95 ppm for aromatic protons)
3-(Cyclohexylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide Cyclohexylsulfonyl group instead of benzyl sulfonyl Not reported No activity data; structural variation may impact solubility

Key Trends in Structure-Activity Relationships (SAR)

Sulfonyl vs. Thioether Linkages: Sulfonyl groups (as in the target compound and bicalutamide) enhance metabolic stability compared to thioether analogs (e.g., compounds 18 and 19) .

Trifluoromethyl (CF₃) Substitution :

  • CF₃ groups at the 3-position of the phenyl ring (common in all analogs) contribute to hydrophobic interactions and electron-withdrawing effects, critical for binding to androgen receptors .

Replacement of benzyl sulfonyl with cyclohexylsulfonyl (e.g., in CAS 338956-14-2 analog) may reduce aromatic π-stacking interactions .

Q & A

Q. How can synthetic yields of this compound be optimized, given its structural complexity?

Methodological Answer:

  • Key variables : Reaction temperature, catalyst selection (e.g., EDCI/HOBt coupling agents for amide bond formation ), and solvent polarity (THF or DCM) influence yields.
  • Evidence : Similar sulfonyl and trifluoromethyl-substituted propanamides achieved 45–52% yields via stepwise coupling and purification protocols .
  • Recommendation : Use NaH or TEA as bases to deprotonate intermediates, and monitor reactions via TLC or HPLC to isolate intermediates before sulfonylation .

Q. What spectroscopic techniques are critical for verifying the compound’s structure?

Methodological Answer:

  • 1H/19F NMR : Assign peaks for the hydroxy group (δ ~5.5–6.0 ppm), sulfonyl moiety (δ ~3.3–3.7 ppm), and trifluoromethyl groups (δ -60 to -65 ppm in 19F NMR) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • IR : Validate sulfonyl (S=O stretch: 1300–1350 cm⁻¹) and amide (N–H bend: 1550–1650 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different assays?

Methodological Answer:

  • Case Study : If androgen receptor (AR) antagonism varies between cell lines, validate purity (>98% via HPLC) and solubility (use DMSO with <0.1% H2O) to exclude batch effects .
  • Contradiction Analysis : Compare IC50 values under standardized conditions (e.g., serum-free media, 24h incubation) .
  • Advanced Tools : Use SPR or ITC to measure binding kinetics directly, bypassing cellular variability .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Replace the sulfonyl group with thioether or carbonyl analogs to assess steric/electronic effects on target binding .
  • Substituent Screening : Synthesize derivatives with varied trifluoromethyl positions (meta vs. para) on the benzyl and phenyl rings .
  • Data Integration : Cross-reference bioactivity data with computational docking (e.g., AutoDock Vina) to prioritize high-affinity analogs .

Q. How can researchers address conflicting crystallographic and solution-phase NMR data?

Methodological Answer:

  • Crystallography vs. NMR : X-ray structures may show planar amide bonds, while NMR reveals dynamic conformations in solution. Use variable-temperature NMR to probe flexibility .
  • Case Example : For N-[4-chloro-3-(trifluoromethyl)phenyl] analogs, compare crystal packing forces (e.g., π-π stacking) with NOE correlations in solution .

Methodological and Analytical Challenges

Q. What in silico approaches predict metabolic stability of this compound?

Methodological Answer:

  • Tools : Use SwissADME or MetaCore to identify labile sites (e.g., sulfonyl or amide hydrolysis).
  • Validation : Compare predicted CYP450 interactions with experimental microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. How to design stability studies under physiological conditions?

Methodological Answer:

  • Buffer Selection : Test PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C .
  • Degradation Pathways : Monitor via LC-MS for sulfonyl cleavage or hydroxylation at the 2-methyl group .

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